3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone
Description
The compound 3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone (C₂₀H₁₈N₃O₂S, molecular weight ≈ 364.44 g/mol) is a hybrid heterocyclic molecule comprising two key structural motifs:
- 2-(4-Methoxyanilino)-1,3-thiazol-4-yl methanone: A thiazole ring substituted at position 2 with a 4-methoxyaniline group and at position 4 with a ketone. The methoxy group enhances solubility, while the thiazole core is associated with diverse bioactivities, including antimicrobial and anticancer properties .
The methanone bridge (-CO-) links these moieties, creating a planar yet flexible structure. This design may optimize pharmacokinetic properties, such as membrane permeability, while retaining pharmacophoric features critical for target engagement.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-25-17-8-6-16(7-9-17)21-20-22-18(13-26-20)19(24)23-11-10-14-4-2-3-5-15(14)12-23/h2-9,13H,10-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXBDULODNTCKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336625 | |
| Record name | GSK417651A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736945-96-3 | |
| Record name | GSK-417651A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736945963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK417651A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-417651A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV82DEG4YA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of GSK417651A involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the formation of the thiazole ring and the attachment of the isoquinoline moiety. Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions
Chemical Reactions Analysis
GSK417651A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents on the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Research has indicated that 3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone exhibits potent anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance:
These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy was evaluated using standard disk diffusion methods:
| Pathogen | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Candida albicans | 20 |
This antimicrobial activity highlights its potential as a lead compound for developing new antibiotics.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on the effects of the compound on breast cancer cells revealed that it significantly reduced cell viability in MCF-7 cells through the induction of apoptosis via the mitochondrial pathway. The study utilized flow cytometry and Western blot analysis to confirm these findings.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that it not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.
Mechanism of Action
GSK417651A exerts its effects by blocking the TRPC3 and TRPC6 calcium channels . These channels are involved in various cellular processes, including calcium influx, which is crucial for muscle contraction, signal transduction, and other physiological functions. By inhibiting these channels, GSK417651A can modulate calcium signaling pathways, thereby affecting cellular functions and responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Thiazole Derivatives
- [2-(4-Methoxyanilino)-1,3-thiazol-4-yl]methyl 3-[methyl(propan-2-yl)sulfamoyl]benzoate (): Structure: Replaces the methanone with a methyl ester and introduces a sulfamoyl benzoate group. Activity: Not explicitly reported, but sulfamoyl groups are often linked to enzyme inhibition (e.g., carbonic anhydrase) .
- 2-[N-(4-Methoxyphenyl)acetamido]-1,3-thiazol-4-yl acetate (): Structure: Features an acetoxy group at C4 and an acetylated amine at N2, contrasting with the methanone and free amine in the target compound. Tautomerism: Exists as a tautomer with an enol moiety, which may influence reactivity and binding modes .
2.1.2. Isoquinoline-Containing Analogues
- (3,4-Dihydroisoquinolin-2(1H)-yl)(6-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzo[d]thiazol-2-yl)methanone (Compound 4e, ): Structure: Incorporates a benzothiazole ring and a propoxy linker, introducing additional bulk. Synthesis: Prepared via alkylation of tetrahydroisoquinoline, differing from the target compound’s likely coupling strategy . Activity: Unspecified, but dual isoquinoline moieties may enhance receptor affinity in neurological targets.
- (4aR,8aS)-1-(4-fluorophenyl)-6-[2-(propan-2-yl)-2H-1,2,3-triazole-4-sulfonyl]-octahydro-4aH-pyrazolo[3,4-g]isoquinolin-4a-yl}(1,3-thiazol-4-yl)methanone (WHO compound, ): Structure: Combines a pyrazolo-isoquinoline core with a triazole-sulfonyl group, increasing complexity. Activity: Acts as a glucocorticoid receptor antagonist, highlighting the therapeutic relevance of isoquinoline-thiazole hybrids .
Physicochemical and Pharmacokinetic Comparisons
- Solubility: The target compound’s methoxy group improves water solubility over non-polar analogues (e.g., ’s thienyl-substituted imidazolone).
Biological Activity
3,4-Dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone, also known as GSK417651A, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C20H19N3O2S
- Molecular Weight : 365.45 g/mol
- InChI Key : InChI=1S/C20H19N3O2S/c1-25-17-8-6-16(7-9-17)21-20-22-18(13-26-20)19(24)23-11-10-14-4-2-3-5-15(14)12-23/h2-9,13H,10-12H2,1H3,(H,21,22)
1. Inhibition of Ion Channels
GSK417651A has been identified as a potent inhibitor of TRPC3 and TRPC6 channels. The compound exhibits an IC50 value of approximately 0.4 µM for both channels. This inhibition may have implications for conditions related to calcium signaling dysregulation.
2. Neuroprotective Effects
Research indicates that compounds with similar isoquinoline structures can exhibit neuroprotective properties. For instance, derivatives of 3,4-dihydroquinolinones have shown promise in treating neurodegenerative diseases such as Alzheimer’s disease by inhibiting acetylcholinesterase (AChE) and monoamine oxidases (MAOs) .
In a study evaluating various compounds for their ability to inhibit AChE and MAOs, one derivative demonstrated effective inhibition with IC50 values of 0.28 µM for AChE and 0.91 µM for MAO-A . This suggests that GSK417651A may also possess similar dual-targeting capabilities.
3. Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of any new compound. In vitro studies indicated that GSK417651A showed no cytotoxic effects on PC12 and HT22 cells at concentrations below 12.5 µM . Furthermore, acute toxicity studies in vivo revealed no significant adverse effects even at high doses (2500 mg/kg), indicating a favorable safety profile .
Case Study: Dual Inhibition in Alzheimer’s Disease
In a recent study focusing on the design and synthesis of hybrid compounds targeting Alzheimer’s disease, several derivatives were evaluated for their inhibitory effects on AChE and MAOs. Among these, a compound structurally related to GSK417651A exhibited balanced inhibition against both enzymes while demonstrating the ability to cross the blood-brain barrier (BBB) . This characteristic is critical for therapeutic agents aimed at treating central nervous system disorders.
Summary of Biological Activities
| Activity | Description | IC50 Value |
|---|---|---|
| TRPC Channel Inhibition | Inhibits TRPC3 and TRPC6 channels | ~0.4 µM |
| AChE Inhibition | Potential treatment for Alzheimer's disease | 0.28 µM |
| MAO-A Inhibition | Potential treatment for Alzheimer's disease | 0.91 µM |
| Cytotoxicity | No significant cytotoxicity observed | <12.5 µM |
| Acute Toxicity | No adverse effects at high doses | 2500 mg/kg (P.O.) |
Q & A
Basic: What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling the dihydroisoquinoline moiety with a functionalized thiazole ring. A common approach includes:
Thiazole Formation: Condensation of 4-methoxyaniline with a bromoacetylated intermediate (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) under reflux in ethanol to form the 2-(4-methoxyanilino)-1,3-thiazole core .
Methanone Bridging: Coupling the thiazole intermediate with a pre-functionalized dihydroisoquinoline via a Friedel-Crafts acylation or palladium-catalyzed cross-coupling.
Optimization Tips:
- Use anhydrous conditions and catalysts like AlCl₃ for acylation to improve yield.
- Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Advanced: How can computational methods predict the electronic properties of this compound, and which software is suitable?
Methodological Answer:
Density Functional Theory (DFT) calculations using Multiwfn (wavefunction analyzer) can evaluate:
- Electrostatic Potential (ESP): To map electron-rich/poor regions for reactivity prediction.
- Frontier Molecular Orbitals (HOMO/LUMO): To assess charge transfer and interaction with biological targets.
Protocol:
Optimize geometry at B3LYP/6-31G(d) level using Gaussian.
Import outputs into Multiwfn for ESP surface generation and bond order analysis .
Basic: What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm, thiazole protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (EI-MS): Molecular ion peak ([M+H]⁺) and fragmentation patterns to verify molecular weight (e.g., m/z ~395 for C₂₀H₁₈N₃O₂S).
- IR: Stretching vibrations for carbonyl (C=O, ~1680 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation, and what challenges arise?
Methodological Answer:
- Data Collection: Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure Solution: Apply SHELXT for direct methods and SHELXL for refinement.
Challenges: - Disorder in flexible groups (e.g., methoxyanilino side chain) requires anisotropic displacement parameter (ADP) modeling.
- Twinning or low-resolution data may necessitate iterative refinement cycles .
Basic: What biological screening assays are appropriate for initial pharmacological evaluation?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution assay (MIC determination) against S. aureus and E. coli.
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes).
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
Analog Synthesis: Vary substituents (e.g., replace methoxy with ethoxy, halogenate the phenyl ring).
Data Correlation: Use multivariate regression to link electronic parameters (Hammett σ) or steric bulk (Taft Es) with IC₅₀ values.
Molecular Docking: AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or EGFR kinase) .
Basic: What solvent systems are optimal for solubility and stability studies?
Methodological Answer:
- Solubility Screening: Test in DMSO (stock solutions), PBS (pH 7.4), and ethanol/water mixtures.
- Stability: Monitor degradation via HPLC under accelerated conditions (40°C, 75% RH). Use amber vials to prevent photodegradation .
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
- Case Example: If NMR suggests axial chirality but X-ray shows planar conformation:
Basic: What chromatographic methods are effective for purifying this compound?
Methodological Answer:
- Normal-Phase HPLC: Use a Zorbax Silica column (4.6 × 250 mm) with isocratic elution (hexane:ethyl acetate = 7:3).
- Reverse-Phase HPLC: C18 column, gradient from 50% to 90% acetonitrile/water (0.1% TFA modifier) .
Advanced: How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be elucidated?
Methodological Answer:
Isolation: Purify byproducts via preparative TLC.
Mechanistic Probes:
- Isotopic labeling (e.g., ¹⁸O in carbonyl) to track oxygen sources.
- Trapping intermediates with TEMPO (radical scavenger) or D₂O (proton exchange).
Kinetic Analysis: Monitor reaction progress under varied temperatures to calculate activation parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
